

(R)-BAY-598: A Technical Guide to its Structure and Synthesis

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Compound of Interest

Compound Name: (R)-BAY-598

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Introduction

(R)-BAY-598 is the (R)-enantiomer of the potent and selective aminopyrazoline-based inhibitor of the protein lysine methyltransferase SMYD2. While the (S)-enantiomer, (S)-BAY-598, is the significantly more active inhibitor of SMYD2, understanding the structure and synthesis of both enantiomers is crucial for structure-activity relationship (SAR) studies and the development of highly specific therapeutic agents.^[1] This technical guide provides an in-depth overview of the chemical structure and a detailed synthesis protocol for **(R)-BAY-598**, along with relevant signaling pathway information.

Chemical Structure and Properties

The chemical structure of **(R)-BAY-598** is presented below. It is a complex molecule featuring a central pyrazoline ring substituted with a dichlorophenyl group, an ethyl(2-hydroxyacetyl)amino group, and a cyano-guanidinyI moiety bearing a 3-(difluoromethoxy)phenyl group.

Property	Value	Reference
IUPAC Name	N-[(4R)-2-[N-cyano-N'-(3-(difluoromethoxy)phenyl)carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide	[2]
Molecular Formula	C ₂₂ H ₂₀ Cl ₂ F ₂ N ₆ O ₃	[2]
Molecular Weight	525.3 g/mol	[2]
ChEMBL ID	CHEMBL3818589	[2]
PubChem CID	125407509	[2]

Synthesis of (R)-BAY-598

The synthesis of **(R)-BAY-598** is achieved through a multi-step process that first yields a racemic mixture of BAY-598, which is then resolved into its constituent enantiomers. The following experimental protocols are adapted from the seminal work by Eggert et al. (2016).[\[1\]](#)
[\[3\]](#)

Synthesis of Pyrazoline Intermediates

The initial phase of the synthesis focuses on the construction of the core pyrazoline ring.

Experimental Protocol: Synthesis of Pyrazoline Intermediates (10a-f)[\[3\]](#)

- **Protection of Amino Group:** Commercially available 2-amino-1-phenylethanones (7) are reacted with an appropriate protecting group, such as allyl carbamate, to yield the protected intermediates (8).
- **Mannich Reaction:** The protected aminoketones (8) undergo a Mannich reaction with formaldehyde and piperidine.
- **Pyrazoline Formation:** The resulting product mixture from the Mannich reaction is treated with hydrazine monohydrate to form the pyrazoline ring, yielding compounds (9).

- **Cyanocarbonimide Addition:** The pyrazoline intermediates (9) are then reacted with diphenyl N-cyanocarbonimide to afford the key pyrazoline intermediates (10a-f).

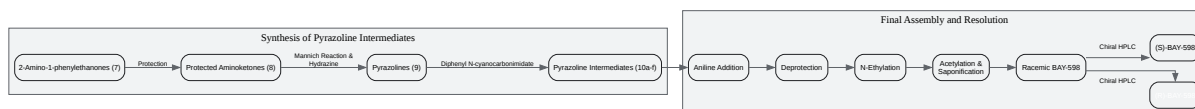
Final Assembly and Enantiomeric Resolution

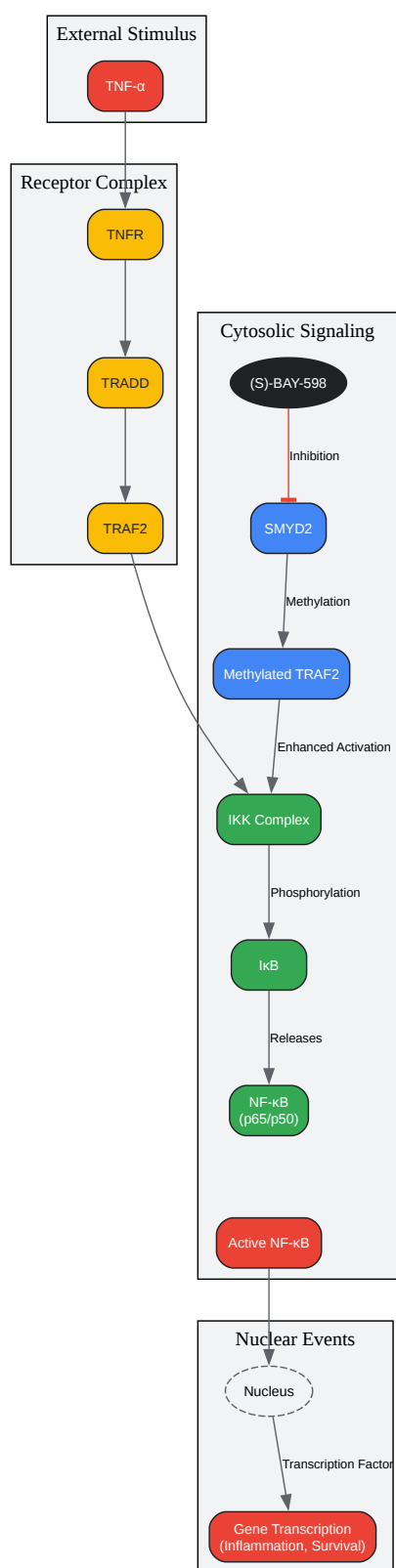
The final steps involve the addition of the remaining substituents and the crucial separation of the (R) and (S) enantiomers.

Experimental Protocol: Synthesis and Resolution of BAY-598 (4)[\[1\]](#)[\[3\]](#)

- **Aniline Addition:** The pyrazoline intermediate (e.g., 10d) is reacted with 3-(difluoromethoxy)aniline in the presence of n-butyllithium in tetrahydrofuran (THF) at -78 °C.
- **Deprotection:** The allyl protecting group is removed using a palladium catalyst, such as Pd(PPh₃)₄, and a scavenger like 1,3-dimethylbarbituric acid in THF.
- **N-Alkylation:** The deprotected amine is then N-ethylated via reductive amination using acetaldehyde and sodium borohydride in methanol at 0 °C.
- **Acetylation:** The secondary amine is acylated with acetoxyacetyl chloride in the presence of aqueous sodium bicarbonate solution in dichloromethane (DCM).
- **Saponification:** The acetyl protecting group is removed by saponification with potassium carbonate in methanol to yield the racemic mixture of BAY-598.
- **Chiral Separation:** The enantiomers are separated by chiral preparative High-Performance Liquid Chromatography (HPLC). The (R)-enantiomer, **(R)-BAY-598**, is collected as a distinct fraction. The specific chiral column and mobile phase conditions are critical for achieving baseline separation. For example, a Chiralpak ID column with a hexane/ethanol mobile phase can be used.[\[1\]](#)

Synthesis Pathway Diagram





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